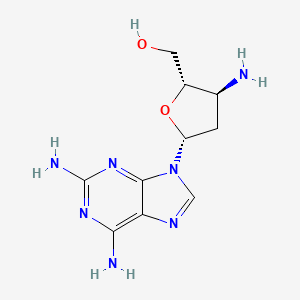

2,3'-Diamino-2',3'-dideoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUVXJPZMYYFEO-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724341 | |

| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915399-37-0 | |

| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pioneering Pathways: A Technical Guide to the Synthesis of 2,3'-Diamino-2',3'-dideoxyadenosine

Introduction: The Significance of Vicinal Diamino Functionality in Nucleoside Analogs

The strategic incorporation of amino groups into the sugar moiety of nucleosides has been a cornerstone of medicinal chemistry for decades. These modifications can profoundly alter the molecule's biological activity, metabolic stability, and target-binding properties. 2,3'-Diamino-2',3'-dideoxyadenosine, a fascinating nucleoside analog featuring a vicinal diamino functionality on the furanose ring, represents a unique structural motif with potential applications in the development of novel therapeutics and biochemical probes. The introduction of two amino groups in place of the hydroxyls at the 2' and 3' positions creates a scaffold with altered hydrogen bonding capabilities, charge distribution, and conformational preferences compared to its natural counterpart, 2'-deoxyadenosine. This guide provides an in-depth exploration of the established and potential synthetic routes to this intriguing molecule, offering insights for researchers and professionals in drug development.

Route 1: Stereoselective Synthesis from an Arabinofuranosyl Precursor

The most well-documented and scientifically robust synthesis of this compound proceeds from the readily available starting material, 9-(β-D-arabinofuranosyl)adenine (ara-A). This strategic choice is predicated on the trans relationship of the 2'- and 3'-hydroxyl groups in the arabinose sugar. This stereochemistry is pivotal for the key double SN2 inversion at these centers, ultimately leading to the desired cis-diamino configuration in the final product.

The overall synthetic strategy involves several key transformations:

-

Protection of Functional Groups: Selective protection of the 5'-hydroxyl and the exocyclic N6-amino group of adenine is crucial to prevent unwanted side reactions in subsequent steps.

-

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl is converted into a good leaving group, typically a triflate, to facilitate nucleophilic substitution.

-

Intramolecular Cyclization to Form a 2,2'-Anhydro Intermediate: The activated 2'-position undergoes intramolecular cyclization with the N3 of the adenine base. This step is critical as it sets up the stereochemistry for the subsequent ring-opening.

-

Ring-Opening of the Anhydro Intermediate with Azide: Nucleophilic attack of an azide ion at the 2'-position of the anhydro intermediate proceeds with inversion of configuration.

-

Activation of the 3'-Hydroxyl and a Second Azide Displacement: The remaining 3'-hydroxyl group is then activated, and a second SN2 reaction with azide introduces the second azido group with another inversion of configuration.

-

Reduction of the Diazido Intermediate: The final step involves the reduction of both azido groups to the corresponding primary amines, yielding the target this compound.

Causality Behind Experimental Choices

The choice of an arabinofuranosyl precursor is a deliberate one. The trans diol system allows for a sequential, controlled introduction of the two nitrogen functionalities with predictable stereochemical outcomes at each step. The formation of the 2,2'-anhydro intermediate is a key tactic to rigidify the sugar conformation and predispose the 2'-position to a clean SN2 attack. Azide is an excellent nucleophile for this purpose and serves as a stable precursor to the amine, which can be unmasked in the final step under reductive conditions that are generally compatible with the rest of the molecule.

Experimental Protocol: Synthesis via Diazido Intermediate

This protocol is based on the established synthesis by Chen, Y. C. J.; Hansske, F.; Janda, K. D.; Robins, M. J. published in the Journal of Organic Chemistry in 1991.

Step 1: Protection of 9-(β-D-arabinofuranosyl)adenine

-

To a solution of 9-(β-D-arabinofuranosyl)adenine in dry pyridine, add dimethoxytrityl chloride (DMTr-Cl) in a portion-wise manner at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Add N,N-dimethylformamide di-n-butyl acetal to the mixture and stir at room temperature for a further 4-6 hours to protect the N6-amino group.

-

Quench the reaction with methanol and concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the fully protected starting material.

Step 2: Synthesis of the 2',3'-Diazido Intermediate

-

Dissolve the protected arabinosyladenine in a suitable aprotic solvent (e.g., dichloromethane) and cool to -15 °C.

-

Add a hindered base (e.g., 2,6-lutidine) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf2O) to activate the 2'-hydroxyl group.

-

After stirring for 1-2 hours, allow the reaction to proceed to form the 2,2'-anhydro intermediate.

-

In a separate flask, prepare a solution of lithium azide (LiN3) in dry DMF.

-

Add the azide solution to the reaction mixture and heat to 50-60 °C for 8-12 hours to effect the ring-opening at the 2'-position.

-

After cooling, activate the 3'-hydroxyl group in situ with trifluoromethanesulfonic anhydride and a hindered base at low temperature.

-

Add a fresh solution of lithium azide in DMF and heat the reaction to effect the second SN2 displacement at the 3'-position.

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

-

Purify the crude product by silica gel chromatography to obtain the 2',3'-diazido-2',3'-dideoxyadenosine derivative.

Step 3: Reduction to this compound

-

Dissolve the purified diazido intermediate in a suitable solvent such as methanol or ethanol.

-

Add a catalyst, such as Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with an acidic solution (e.g., 80% acetic acid in water) to remove the protecting groups.

-

After deprotection is complete, purify the final product by ion-exchange chromatography or reverse-phase HPLC to yield this compound.

Data Summary: Route 1

| Step | Key Transformation | Typical Reagents | Indicative Yield |

| 1 | Protection | DMTr-Cl, Pyridine; DMF di-n-butyl acetal | ~85-95% |

| 2 | Diazidation | Tf2O, 2,6-Lutidine; LiN3, DMF | ~50-60% over several steps |

| 3 | Reduction & Deprotection | H2, Pd/C; Acetic Acid | ~70-85% |

digraph "Synthesis_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];araA [label="9-(β-D-arabinofuranosyl)adenine"]; protected_araA [label="Protected ara-A"]; anhydro [label="2,2'-Anhydro Intermediate"]; azido_intermediate [label="2',3'-Diazido Intermediate"]; final_product [label="this compound"];

araA -> protected_araA [label="Protection"]; protected_araA -> anhydro [label="2'-O-Activation & Cyclization"]; anhydro -> azido_intermediate [label="Azide Ring-Opening & 3'-Azidation"]; azido_intermediate -> final_product [label="Reduction & Deprotection"]; }

Caption: Overall workflow for the synthesis of this compound from an arabinofuranosyl precursor.

Route 2: A Proposed Novel Synthesis via an Epimino (Aziridino) Intermediate

While the diazido route is well-established, the exploration of alternative synthetic strategies is crucial for expanding the chemical toolbox for nucleoside modification. A plausible and novel approach to this compound involves the formation of a 2',3'-epimino (aziridino) intermediate, followed by a regioselective ring-opening. This strategy offers the potential for a more convergent synthesis and the ability to introduce different nitrogen-containing functionalities.

The proposed synthetic pathway would likely involve:

-

Starting from Adenosine: This route would ideally start from the more abundant and less expensive adenosine.

-

Formation of a 2',3'-Unsaturated Intermediate: The 2' and 3' hydroxyl groups would be removed to form a double bond in the sugar ring.

-

Stereoselective Aziridination: The double bond would be converted into an aziridine ring. The stereoselectivity of this step would be critical.

-

Regioselective Ring-Opening of the Aziridine: The aziridine ring would be opened by a nitrogen nucleophile, such as azide or a protected amine, at either the 2' or 3' position. The regioselectivity of this step would determine the final substitution pattern.

-

Final Deprotection/Conversion: Any protecting groups would be removed, and if an azide was used, it would be reduced to the amine.

Causality and Challenges of the Proposed Route

The key advantage of this proposed route is the potential to start from adenosine. The formation of an aziridine intermediate provides a versatile handle for the introduction of nitrogen. However, this route also presents significant challenges. The stereoselective aziridination of the furanoid glycal can be difficult to control. Furthermore, the regioselective opening of the resulting aziridine is not always straightforward and can lead to a mixture of products. The choice of the N-substituent on the aziridine and the nucleophile for ring-opening would be critical in directing the regioselectivity.

Conceptual Experimental Workflow: Aziridination Approach

In Vitro Biological Activity of 2',3'-Disubstituted Dideoxyadenosine Analogs: A Technical Guide Focused on the Untapped Potential of 2,3'-Diamino-2',3'-dideoxyadenosine

Abstract

This technical guide provides an in-depth exploration of the in vitro biological activity of 2',3'-disubstituted dideoxyadenosine analogs, a class of molecules with significant therapeutic potential, particularly as antiviral agents. While direct research on 2,3'-Diamino-2',3'-dideoxyadenosine is notably scarce in publicly available literature, this paper will use the extensive knowledge of related 2',3'-dideoxynucleosides to build a scientifically-grounded framework for its potential mechanism of action, biological activities, and the requisite in vitro evaluation protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel nucleoside analogs.

Introduction: The Therapeutic Promise of Dideoxynucleosides

The discovery of 2',3'-dideoxynucleosides as potent inhibitors of viral replication marked a turning point in the fight against retroviruses, most notably the human immunodeficiency virus (HIV).[1] These nucleoside analogs, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, act as chain terminators during DNA synthesis.[2] The foundational principle of their mechanism lies in their intracellular conversion to the 5'-triphosphate form, which is then recognized and incorporated by viral reverse transcriptases into the growing DNA chain.[2] The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA elongation.[3]

While the parent compound, 2',3'-dideoxyadenosine (ddA), and its metabolite, 2',3'-dideoxyinosine (ddI), have been extensively studied, the introduction of various substituents at the 2' and 3' positions has been a fertile ground for modulating antiviral activity, selectivity, and toxicity. This guide will delve into the structure-activity relationships of these analogs and present a hypothetical yet scientifically-grounded exploration of this compound, a compound whose biological activity remains to be publicly characterized.

The Central Mechanism: Chain Termination of DNA Synthesis

The primary mechanism of action for 2',3'-dideoxynucleoside analogs is the termination of DNA chain elongation.[2] This process can be broken down into several key intracellular steps:

-

Cellular Uptake: The nucleoside analog enters the host cell, often through nucleoside transporters.[4]

-

Intracellular Phosphorylation: Host cell kinases phosphorylate the analog to its active 5'-triphosphate form.[4]

-

Competitive Inhibition: The 5'-triphosphate analog competes with the natural deoxynucleoside triphosphate for the active site of a DNA polymerase, such as a viral reverse transcriptase.[5]

-

Incorporation and Chain Termination: Upon incorporation into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to chain termination.[3]

The selectivity of these analogs for viral polymerases over host cell DNA polymerases is a critical factor in their therapeutic index.[6]

Structure-Activity Relationships of 2',3'-Disubstituted Dideoxyadenosine Analogs

| Substituent at 2' and/or 3' | Observed/Potential Effects on In Vitro Activity | Reference |

| Azido (N₃) | Potent anti-HIV activity, but can be associated with increased toxicity. | [6] |

| Fluoro (F) | Can enhance metabolic stability and alter the conformational preferences of the sugar ring, impacting enzyme binding. | [7] |

| Amino (NH₂) | Can introduce a positive charge at physiological pH, potentially altering interactions with the negatively charged phosphate backbone of DNA and the active site of polymerases. | [3] |

| Hydroxyl (OH) | Re-introduction of a hydroxyl at one position can restore the ability to form a phosphodiester bond, potentially leading to different mechanisms of action or inactivation. | [6] |

The introduction of amino groups at both the 2' and 3' positions in this compound would be expected to significantly alter its physicochemical properties. The presence of two basic amino groups could enhance its solubility and lead to unique interactions within the active site of target enzymes.

Hypothetical Biological Profile of this compound

Based on the established principles of dideoxynucleoside analogs, we can propose a hypothetical biological profile for this compound:

-

Antiviral Activity: It is plausible that the triphosphate form of this compound could act as a chain terminator for viral reverse transcriptases, suggesting potential activity against retroviruses like HIV. The presence of the amino groups might influence its affinity for the enzyme.

-

Anticancer Activity: Some nucleoside analogs exhibit anticancer properties by interfering with cellular DNA synthesis.[8] The cytotoxicity of this compound against various cancer cell lines would be a key area of investigation.

-

Enzyme Inhibition: Beyond DNA polymerases, nucleoside analogs can inhibit other enzymes involved in nucleotide metabolism. The diamino- substitution could confer inhibitory activity against enzymes like adenosine deaminase or other kinases.

-

Cytotoxicity: A critical aspect of the in vitro evaluation is determining the compound's toxicity towards host cells. This is crucial for establishing a therapeutic window.

In Vitro Experimental Protocols

The following section details the step-by-step methodologies for the in vitro evaluation of a novel dideoxynucleoside analog like this compound.

Antiviral Assays

This cell-free assay directly measures the ability of the triphosphate form of the analog to inhibit the activity of recombinant HIV-1 reverse transcriptase.

Protocol:

-

Preparation of Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (RT).

-

Poly(rA)-oligo(dT) template-primer.

-

³H-dTTP (tritiated deoxythymidine triphosphate).

-

This compound 5'-triphosphate (to be synthesized).

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).

-

-

Assay Setup (96-well plate):

-

Add reaction buffer to each well.

-

Add a fixed amount of poly(rA)-oligo(dT) and HIV-1 RT.

-

Add varying concentrations of the test compound (triphosphate form).

-

Include positive control (e.g., Azidothymidine triphosphate - AZT-TP) and negative control (no inhibitor).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ³H-dTTP.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by adding cold trichloroacetic acid (TCA).

-

Harvest the precipitated radiolabeled DNA onto glass fiber filters.

-

Wash the filters to remove unincorporated ³H-dTTP.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to inhibit RT activity by 50%).

-

This assay evaluates the ability of the nucleoside analog to inhibit viral replication in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a susceptible cell line (e.g., MT-4 cells) in appropriate media.

-

-

Infection:

-

Seed the cells in a 96-well plate.

-

Infect the cells with a known amount of HIV-1.

-

-

Treatment:

-

Immediately after infection, add serial dilutions of this compound.

-

Include a positive control (e.g., AZT) and a no-drug control.

-

-

Incubation:

-

Incubate the plates for a period that allows for viral replication (e.g., 4-5 days).

-

-

Quantification of Viral Replication:

-

Measure a marker of viral replication, such as:

-

p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Syncytia Formation: For syncytia-inducing strains, count the number of multinucleated giant cells.

-

Cell Viability Assay (MTT/XTT): Measures the cytopathic effect of the virus.

-

-

-

Data Analysis:

-

Calculate the EC₅₀ value (the effective concentration that inhibits viral replication by 50%).

-

Cytotoxicity Assays

These colorimetric assays measure cell viability based on the metabolic activity of mitochondria.[9]

Protocol:

-

Cell Seeding:

-

Seed a chosen cell line (e.g., HeLa, HepG2, or the same line used in the antiviral assay) in a 96-well plate.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Add serial dilutions of this compound to the wells.

-

Include a no-drug control.

-

-

Incubation:

-

Incubate for a defined period (e.g., 48-72 hours).

-

-

Addition of Reagent:

-

Absorbance Measurement:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%).

-

Data Interpretation and the Therapeutic Index

The ultimate goal of in vitro testing is to determine the therapeutic index (TI) of the compound, which is a measure of its selectivity. The TI is calculated as:

TI = CC₅₀ / EC₅₀

A higher TI indicates a more promising compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion and Future Directions

The field of 2',3'-dideoxynucleoside analogs continues to be a cornerstone of antiviral drug discovery. While the biological activity of this compound remains to be elucidated, the established methodologies for evaluating related compounds provide a clear and robust roadmap for its investigation. The unique physicochemical properties that would be conferred by the diamino substitutions warrant its synthesis and in vitro characterization. Future studies should focus on its efficacy against a panel of viruses, its cytotoxicity in various cell lines, and its inhibitory potential against key viral and cellular enzymes. Such research will be instrumental in determining if this compound or its derivatives hold the potential to become the next generation of potent and selective therapeutic agents.

References

-

(2025-09-13) A Structure-Activity Relationship Study for 2 '-Deoxyadenosine Analogs at A9 Position in the Catalytic Core of 10-23 DNAzyme for Rate Enhancement. ResearchGate. [Link]

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. National Institutes of Health. [Link]

-

Effects of 2',3'-dideoxynucleosides on Mammalian Cells and Viruses. PubMed. [Link]

-

Inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxynucleoside triphosphates: template dependence, and combination with phosphonoformate. PubMed. [Link]

-

Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ASM Journals. [Link]

-

Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Analogs of 2'-deoxy-2'-(3-methoxybenzamido)adenosine, a Selective Inhibitor of Trypanosomal Glycosomal glyceraldehyde-3-phosphate Dehydrogenase. PubMed. [Link]

-

Reverse-transcriptase inhibitor. Wikipedia. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Journal of Biological Chemistry. [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

-

Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

-

Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]

-

2,3-Bisphosphoglyceric acid. Wikipedia. [Link]

-

Inhibition of HIV reverse transcriptase by 2',3'-dideoxynucleoside triphosphates. PubMed. [Link]

-

In vitro methods for testing antiviral drugs. PubMed Central. [Link]

-

Synthetic Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG) Inhibits Plasmodium falciparum Development In Vitro. Frontiers. [Link]

-

2,3-diphosphoglycerate. BYJU'S. [Link]

-

HIV: Mechanisms of Action of NRTIs. YouTube. [Link]

-

Cell sensitivity assays: the MTT assay. PubMed. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

-

Synthesis and structure-activity relationships of adenosine analogs as inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase. Modifications at positions 5' and 8. PubMed. [Link]

Sources

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxynucleoside triphosphates: template dependence, and combination with phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 2',3'-dideoxynucleosides on mammalian cells and viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of analogs of 2'-deoxy-2'-(3-methoxybenzamido)adenosine, a selective inhibitor of trypanosomal glycosomal glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

The Core Mechanism of DNA Chain Termination by Dideoxy- and Aminonucleoside Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The precise replication of DNA is fundamental to life, and its targeted inhibition is a cornerstone of antiviral and anticancer therapies, as well as a foundational principle of genomic sequencing. This guide delves into the biochemical mechanisms underpinning DNA chain termination, a critical process for these applications. While the specific compound "2,3'-Diamino-2',3'-dideoxyadenosine" is not prominently documented in scientific literature, this guide will focus on the well-established principles of chain termination by its closely related and highly studied analogs: 2',3'-dideoxyadenosine (ddA) and 3'-amino-2',3'-dideoxyadenosine . By understanding the structural and chemical properties of these molecules, we can elucidate the precise molecular events that lead to the halting of DNA synthesis, providing a robust framework for research and development in this field.

The Fundamental Principle of DNA Elongation and its Interruption

DNA synthesis, catalyzed by DNA polymerases, is a meticulously orchestrated process of adding deoxynucleoside triphosphates (dNTPs) to a growing DNA strand. The key to this elongation is the formation of a phosphodiester bond. This reaction involves a nucleophilic attack from the 3'-hydroxyl (-OH) group of the terminal nucleotide on the alpha-phosphate of an incoming dNTP.[1][2] The absence or modification of this 3'-hydroxyl group forms the basis of chain termination.[1][3][4]

Any molecule that mimics a natural dNTP and can be incorporated into the growing DNA chain but lacks a reactive 3'-OH group will act as a "chain terminator."[1][3] Once incorporated, DNA polymerase cannot catalyze the formation of the next phosphodiester bond, leading to the cessation of DNA synthesis.[1][4] This principle was famously harnessed by Frederick Sanger in the development of the chain-termination method for DNA sequencing, a technology that revolutionized molecular biology.[3][4][5]

Mechanism of 2',3'-Dideoxyadenosine (ddA) as a Prototypical Chain Terminator

2',3'-Dideoxyadenosine (ddA), once phosphorylated to its active triphosphate form (ddATP), serves as a quintessential example of a chain terminator. Its structure is nearly identical to its natural counterpart, deoxyadenosine triphosphate (dATP), allowing it to be recognized and incorporated by DNA polymerase. However, it critically lacks hydroxyl groups at both the 2' and 3' positions of its ribose sugar.[1][6]

The mechanism of termination is as follows:

-

Cellular Uptake and Phosphorylation: ddA enters the cell and is converted by cellular kinases into its active triphosphate form, ddATP.

-

Incorporation by DNA Polymerase: During DNA replication, DNA polymerase encounters a thymine (T) on the template strand and incorporates ddATP into the nascent DNA chain.

-

Irreversible Chain Termination: The absence of a 3'-hydroxyl group on the incorporated ddA molecule presents a dead end for the polymerase.[1][3] No nucleophile is available to attack the incoming dNTP, and therefore, the phosphodiester bond cannot be formed, and the DNA chain is terminated.[1][7]

The Role of 3'-Amino-2',3'-dideoxyadenosine in Chain Termination

A variation on the dideoxy theme is the substitution of the 3'-hydroxyl group with an amino (-NH2) group, as seen in 3'-amino-2',3'-dideoxyadenosine. Research has shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are potent inhibitors of DNA synthesis.[8] These compounds, once incorporated into the 3'-terminus of a primer, effectively terminate DNA chain elongation.[8]

The mechanism is subtly different but equally effective:

-

Incorporation: Like ddATP, the triphosphate form of 3'-amino-2',3'-dideoxyadenosine is incorporated by DNA polymerase.

-

Termination: While the 3'-amino group is a nucleophile, it is a much weaker one than the hydroxyl group in this context. The resulting phosphoramidate bond that would be formed is less stable and the geometry is not conducive for the polymerase's catalytic activity. This modification effectively prevents the formation of a stable phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.[9][10] Studies have indicated that 3'-amino-2',3'-dideoxycytidine specifically interferes with DNA replication at the polymerase level by inhibiting chain elongation.[9]

Quantitative Analysis of Chain Terminator Potency

The effectiveness of a chain-terminating nucleoside analog is often quantified by its inhibition constant (Ki) or the concentration required for 50% inhibition (IC50) in a DNA polymerase assay. These values are crucial for drug development as they indicate the concentration of the compound needed to achieve a therapeutic effect.

| Compound | Polymerase | Ki (µM) |

| 3'-amino-2',3'-dideoxycytidine triphosphate | DNA polymerase alpha | 9.6 |

This table is illustrative. The Ki value for 3'-amino-2',3'-dideoxycytidine triphosphate was determined with respect to dCTP.[9]

Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay

To assess the chain-terminating potential of a novel nucleoside analog, a robust in vitro DNA polymerase inhibition assay is essential. This protocol provides a framework for such an experiment.

Objective: To determine the inhibitory effect of a test compound (e.g., a nucleoside triphosphate analog) on the activity of a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)

-

Primed DNA template (a single-stranded DNA template annealed to a shorter, complementary primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled or fluorescently labeled dNTP (e.g., [α-³²P]dATP or a fluorescently tagged dNTP)

-

Test compound (nucleoside triphosphate analog)

-

Reaction buffer (containing Mg²⁺, buffer salts like Tris-HCl)

-

Stop solution (e.g., EDTA in formamide)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Methodology:

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, primed DNA template, and all dNTPs except the one that the analog will compete with.

-

Aliquot the master mix into separate reaction tubes.

-

To each tube, add a specific concentration of the test compound. Include a positive control (no inhibitor) and a negative control (no polymerase).

-

-

Initiation of Reaction:

-

Add the DNA polymerase and the labeled dNTP to each tube to start the reaction.

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Add the stop solution to each tube to halt the reaction. The EDTA will chelate the Mg²⁺ ions, which are essential for polymerase activity.

-

-

Analysis:

-

Denature the DNA fragments by heating the samples.

-

Separate the DNA fragments by size using denaturing PAGE.

-

Visualize the DNA fragments using a phosphorimager (for radiolabeled dNTPs) or a fluorescence scanner.

-

-

Data Interpretation:

-

In the presence of an effective chain terminator, a dose-dependent decrease in the amount of full-length product and an accumulation of shorter, terminated fragments will be observed.

-

Quantify the band intensities to calculate the IC50 value of the test compound.

-

Conclusion and Future Directions

The termination of DNA chain elongation by nucleoside analogs like 2',3'-dideoxyadenosine and 3'-amino-2',3'-dideoxyadenosine is a powerful tool in molecular biology and medicine. The core principle lies in the modification of the 3' position of the ribose sugar, preventing the formation of a phosphodiester bond and halting DNA synthesis. While the specific compound this compound remains elusive in the current body of literature, the foundational knowledge of related compounds provides a clear and robust understanding of the potential mechanisms of action.

Future research in this area will likely focus on the development of novel nucleoside analogs with improved specificity for viral or cancer-specific polymerases, thereby reducing off-target effects and enhancing therapeutic indices. The continued exploration of modifications to the sugar moiety and the nucleobase will undoubtedly lead to the discovery of next-generation chain terminators with enhanced efficacy and safety profiles.

References

-

Bio-Synthesis. (2023, May 1). Dideoxynucleotide chain termination oligonucleotides and their application. [Link]

-

Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467. [Link]

-

Wikipedia. Variants of PCR. [Link]

-

CD Genomics. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. [Link]

-

Wikipedia. Dideoxynucleotide. [Link]

-

Chidgeavadze, Z. G., Beabealashvilli, R. S., Krayevsky, A. A., & Kukhanova, M. K. (1984). 2',3'-dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686. [Link]

-

Deng, W., et al. (2021). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Beilstein Journal of Organic Chemistry, 17, 2336-2342. [Link]

-

ACS Publications. (2023). Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications. Accounts of Chemical Research. [Link]

-

Welch, M. B., & Burgess, K. (1999). Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates. Nucleic Acids Research, 27(8), 1978–1983. [Link]

-

Dulin, D., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. eLife, 10, e70968. [Link]

-

Mancini, W. R., Williams, M. S., & Lin, T. S. (1989). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Molecular Pharmacology, 36(4), 545-550. [Link]

-

Batra, V. K., et al. (2021). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Journal of Molecular Biology, 433(5), 166795. [Link]

-

Williams, M. S., & Mancini, W. R. (1994). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Biochemical Pharmacology, 47(8), 1285-1294. [Link]

-

Gardner, A. F., & Jack, W. E. (2012). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Frontiers in Microbiology, 3, 450. [Link]

-

Karpenko, I., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. International Journal of Molecular Sciences, 24(4), 3365. [Link]

-

UCL Discovery. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. [Link]

-

MDPI. (2020). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 25(18), 4235. [Link]

-

Taylor & Francis. Dideoxynucleotides – Knowledge and References. [Link]

-

Biology LibreTexts. (2021). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [Link]

-

eLife. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. [Link]

-

Martin, J. L., et al. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, 38(12), 2743–2749. [Link]

-

Pearson. Dideoxy Sequencing Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Welch, M. B., & Burgess, K. (1999). Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates. Nucleic Acids Research, 27(8), 1978–1983. [Link]

-

ResearchGate. (2022). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. [Link]

-

Shomu's Biology. (2022, July 14). Dideoxy DNA sequencing | Chain termination method [Video]. YouTube. [Link]

Sources

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives [mdpi.com]

- 7. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 8. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Antiviral Potential of 2',3'-Diamino-2',3'-dideoxyadenosine Analogs: A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Nucleoside Analog Antiviral Therapy

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with improved efficacy, broader spectrum of activity, and reduced toxicity. Nucleoside analogs have long been a cornerstone of antiviral chemotherapy, effectively targeting viral polymerases and disrupting viral replication.[1] Within this class, 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group required for phosphodiester bond formation, act as potent chain terminators of viral DNA synthesis.[2] This guide delves into a promising, yet less explored, subclass: the 2',3'-diamino-2',3'-dideoxyadenosine analogs. The introduction of amino groups at the 2' and 3' positions of the ribose sugar moiety presents a unique chemical scaffold with the potential for novel interactions with viral enzymes and improved pharmacological properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, proposed mechanism of action, and methodologies for evaluating the antiviral properties of these intriguing compounds.

The General Mechanism of Action: A Tale of Chain Termination with a Twist

The primary antiviral mechanism of 2',3'-dideoxynucleoside analogs is the termination of viral nucleic acid chain elongation.[2] Following administration, these analogs are anabolized within the host cell to their active triphosphate form by cellular kinases. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (for DNA viruses like HBV). Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.

The introduction of amino groups at the 2' and 3' positions in 2',3'-diamino-2',3'-dideoxyadenosine analogs may introduce additional layers to this mechanism. The amino groups could influence the sugar pucker conformation, affecting the binding affinity of the triphosphate metabolite to the viral polymerase. Furthermore, the basic nature of the amino groups might lead to unique interactions within the active site of the enzyme, potentially enhancing inhibitory activity or altering the resistance profile compared to traditional dideoxynucleosides. It has been shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective inhibitors of various DNA polymerases and act as terminators of DNA synthesis.[2]

Caption: Proposed metabolic activation and mechanism of action of 2',3'-diamino-2',3'-dideoxyadenosine analogs.

Synthetic Strategies: Paving the Way to Novel Analogs

The synthesis of 2',3'-diamino-2',3'-dideoxyadenosine analogs typically proceeds through a multi-step process starting from readily available nucleosides like adenosine. A key intermediate in this synthesis is the corresponding 2',3'-diazido-2',3'-dideoxyadenosine derivative. The azido groups serve as precursors to the amino functionalities and can be introduced via nucleophilic substitution reactions. Subsequent reduction of the diazido intermediate yields the target diamino-dideoxynucleoside.

Detailed Protocol: Synthesis of 2',3'-Diazido-2',3'-dideoxyadenosine from Adenosine

This protocol outlines a general approach for the synthesis of the key diazido intermediate. Optimization of reaction conditions may be necessary for specific analogs.

Step 1: Protection of the 5'-Hydroxyl Group

-

Dissolve adenosine in a suitable solvent (e.g., pyridine).

-

Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with methanol, followed by extraction and purification by column chromatography to yield 5'-O-TBDMS-adenosine.

Step 2: Formation of the 2',3'-Epoxide

-

Dissolve the 5'-protected adenosine in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Treat the solution with a reagent to activate the 2' and 3' hydroxyl groups, such as triphenylphosphine and diethyl azodicarboxylate (DEAD) for a Mitsunobu reaction, leading to the formation of a 2,3'-anhydroadenosine intermediate.

-

Alternatively, selective tosylation of the 2'-hydroxyl group followed by treatment with a base can yield the 2',3'-epoxide.

Step 3: Nucleophilic Opening of the Epoxide with Azide

-

Dissolve the 2',3'-epoxyadenosine derivative in a polar aprotic solvent (e.g., dimethylformamide, DMF).

-

Add an excess of sodium azide (NaN₃) and heat the reaction mixture. The azide will attack the epoxide ring, leading to the formation of a mixture of 2'-azido-3'-hydroxy and 3'-azido-2'-hydroxy isomers.

-

Separate the isomers by column chromatography.

Step 4: Conversion of the Remaining Hydroxyl to an Azide

-

Take the separated azido-hydroxy intermediate and activate the remaining hydroxyl group (e.g., via mesylation or tosylation).

-

Displace the leaving group with azide, again using sodium azide in a suitable solvent like DMF. This step will likely require heating.

-

Purify the resulting 2',3'-diazido-2',3'-dideoxyadenosine derivative by column chromatography.

Detailed Protocol: Reduction of the Diazido Group to the Diamino Group

Step 1: Catalytic Hydrogenation

-

Dissolve the 2',3'-diazido-2',3'-dideoxyadenosine derivative in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 2: Deprotection of the 5'-Hydroxyl Group

-

If a silyl protecting group was used, it can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

-

Purify the final 2',3'-diamino-2',3'-dideoxyadenosine analog by a suitable method, such as column chromatography or recrystallization.

Caption: A generalized synthetic pathway for the preparation of 2',3'-diamino-2',3'-dideoxyadenosine analogs.

Evaluating Antiviral Efficacy and Cytotoxicity: A Multi-pronged Approach

A thorough evaluation of the antiviral properties of novel 2',3'-diamino-2',3'-dideoxyadenosine analogs requires a battery of in vitro assays to determine their potency against various viruses and their toxicity to host cells.

Antiviral Activity of Related Dideoxyadenosine Analogs

While specific data for 2',3'-diamino-2',3'-dideoxyadenosine is limited in the public domain, studies on related analogs provide valuable insights into their potential antiviral spectrum. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) has demonstrated potent and selective inhibition of HIV replication in vitro, with a 50% effective dose (ED50) of 2.4-3.8 µM.[3]

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | HIV | MT-4 | 2.4 - 3.8 | 477 | ~125-200 | [3] |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | HIV | MT-4 | 0.23 | >100 | >435 | [4] |

| 2',3'-Dideoxyguanosine | HIV | H-9, MT-2 | 0.1 - 1.0 | - | - | [5] |

Table 1: Antiviral Activity of Selected Dideoxyadenosine Analogs. This table summarizes the reported in vitro antiviral activity of some dideoxyadenosine analogs against HIV. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Detailed Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the triphosphate form of the analog to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Unlabeled dTTP

-

2',3'-Diamino-2',3'-dideoxyadenosine triphosphate analog

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

-

Add varying concentrations of the 2',3'-diamino-2',3'-dideoxyadenosine triphosphate analog to the reaction mixture. Include a positive control (e.g., AZT-triphosphate) and a no-inhibitor control.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the analog and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Detailed Protocol: Hepatitis B Virus (HBV) DNA Polymerase Assay

This assay assesses the inhibition of HBV DNA synthesis in a cell-based system.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

2',3'-Diamino-2',3'-dideoxyadenosine analog

-

DNA extraction kit

-

Quantitative PCR (qPCR) reagents for HBV DNA

-

Primers and probe specific for HBV DNA

Procedure:

-

Seed HepG2.2.15 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the 2',3'-diamino-2',3'-dideoxyadenosine analog for a specified period (e.g., 3-6 days). Include a positive control (e.g., lamivudine) and a no-drug control.

-

Extract the total DNA from the cells.

-

Quantify the amount of HBV DNA in each sample using qPCR.

-

Calculate the percentage of inhibition of HBV DNA replication for each concentration of the analog and determine the EC₅₀ value (the concentration that reduces HBV DNA levels by 50%).

Detailed Protocol: Influenza Virus Plaque Reduction Assay

This assay measures the ability of the analog to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium

-

Agarose or other overlay medium

-

2',3'-Diamino-2',3'-dideoxyadenosine analog

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in a multi-well plate to form a confluent monolayer.

-

Infect the cell monolayer with a known titer of influenza virus for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the 2',3'-diamino-2',3'-dideoxyadenosine analog and low-melting-point agarose.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of the analog and determine the IC₅₀ value (the concentration that reduces the number of plaques by 50%).

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Analogs

While specific SAR studies for 2',3'-diamino-2',3'-dideoxyadenosine analogs are not extensively reported, general principles from related dideoxynucleosides can guide future drug design.

-

Stereochemistry: The stereochemistry at the 2' and 3' positions is crucial for antiviral activity. The relative orientation of the amino groups will significantly impact the sugar conformation and its interaction with the viral polymerase.

-

Modifications of the Amino Groups: N-alkylation or acylation of the amino groups could be explored to modulate lipophilicity, cell permeability, and metabolic stability.

-

Purine Base Modifications: Substitutions on the adenine base, such as at the 2 or 6 positions, have been shown to influence antiviral activity and susceptibility to deamination.[3]

Future Directions and Conclusion

The 2',3'-diamino-2',3'-dideoxyadenosine analogs represent a compelling class of nucleoside analogs with the potential for broad-spectrum antiviral activity. The presence of the vicinal diamino functionality on the sugar ring offers exciting possibilities for novel interactions with viral polymerases and for overcoming existing drug resistance mechanisms. This technical guide provides a foundational framework for the synthesis and evaluation of these compounds. Further research is critically needed to synthesize a library of these analogs with diverse stereochemistries and substitutions, and to perform comprehensive in vitro and in vivo studies to elucidate their full therapeutic potential against a range of viral pathogens. The detailed protocols and conceptual framework presented herein are intended to empower researchers to explore this promising area of antiviral drug discovery.

References

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). MDPI. [Link]

-

Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. (n.d.). PubMed. [Link]

-

Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. (n.d.). National Institutes of Health. [Link]

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2022). MDPI. [Link]

-

Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines: a structure-activity analysis. (n.d.). PubMed. [Link]

-

Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). National Institutes of Health. [Link]

-

dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside. (n.d.). PubMed. [Link]

-

Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). PubMed. [Link]

-

Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus. (2017). National Institutes of Health. [Link]

-

Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model. (n.d.). National Institutes of Health. [Link]

- Method of synthesis of vicinal diamines. (n.d.).

-

2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. (2025). ResearchGate. [Link]

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′. (n.d.). MDPI. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). MDPI. [Link]

-

Inhibitory potency (EC 50 ) and cytotoxicity (CC 50 ) of com- pounds... (n.d.). ResearchGate. [Link]

-

Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. (n.d.). ResearchGate. [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). National Institutes of Health. [Link]

-

The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro. (1987). PubMed. [Link]

-

Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). Semantic Scholar. [Link]

-

Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. (n.d.). National Institutes of Health. [Link]

-

Antiviral Activities and Cellular Toxicities of Modified 2',3'-Dideoxy-2',3'-Didehydrocytidine Analogues. (2025). ResearchGate. [Link]

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (n.d.). Frontiers. [Link]

-

Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine. (n.d.). National Institutes of Health. [Link]

-

Role of DNA polymerase gamma in adenovirus DNA replication. Mechanism of inhibition by 2',3'-dideoxynucleoside 5'-triphosphates. (n.d.). PubMed. [Link]

-

Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.). MDPI. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

-

EC 50 values for antiviral compounds. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Diamino-dideoxyadenosine Nucleosides

This guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and development of diamino-dideoxyadenosine nucleosides. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of nucleoside chemistry and antiviral therapeutics.

Introduction: The Therapeutic Promise of Nucleoside Analogs

Chemically modified nucleosides are a cornerstone of modern chemotherapy, targeting a wide range of diseases, particularly viral infections and cancer.[1][2] These molecules function as mimics of their natural counterparts, the building blocks of DNA and RNA.[3] By introducing strategic modifications to the nucleobase or the sugar moiety, scientists can create analogs that interfere with critical cellular or viral enzymatic processes.[4]

The advent of the HIV/AIDS pandemic in the 1980s spurred intensive research into nucleoside analogs, leading to the development of the first anti-HIV drug, 3′-azido-2′,3′-dideoxythymidine (zidovudine, AZT).[5] The success of AZT and other 2′,3′-dideoxynucleosides, which act as chain terminators of viral DNA synthesis, established a powerful paradigm for antiviral drug design.[5][6] These compounds, classified as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), lack the 3'-hydroxyl group necessary for the extension of the DNA chain, thereby halting viral replication.[6][7][8] This guide focuses on a specific, potent class within this family: the diamino-dideoxyadenosine nucleosides.

The Genesis of Diamino-dideoxyadenosine Nucleosides: A Strategic Design

The development of diamino-dideoxyadenosine nucleosides was a logical progression from earlier NRTIs. The core innovation lies in the modification of the purine base. Specifically, the replacement of the 6-amino group of deoxyadenosine with a 2,6-diaminopurine (DAP) base offers several strategic advantages.

The DAP nucleobase was first identified in the DNA of the S-L2 cyanophage in 1977.[9] A key feature of DAP is its ability to form three hydrogen bonds with thymine (or uracil in RNA), in contrast to the two hydrogen bonds formed by adenine.[9] This enhanced binding affinity can influence interactions with target enzymes. Furthermore, the 2-amino group provides a site for metabolic conversion by adenosine deaminase (ADA), an enzyme crucial in purine metabolism. This conversion can transform the DAP nucleoside into a deoxyguanosine analog, creating a prodrug strategy.[10][11]

Several sugar-modified 2,6-diaminopurine 2',3'-dideoxyribosides have been synthesized and evaluated for their ability to inhibit the replication of HIV.[12] The combination of the dideoxy sugar, a proven scaffold for reverse transcriptase inhibition, with the unique properties of the diaminopurine base, set the stage for the discovery of a new class of potent antiviral agents.

Chemical Synthesis: Crafting the Molecular Architecture

The synthesis of 2,6-diamino-9-(2,3-dideoxy-β-D-glycero-pentofuranosyl)purine and its analogs requires a multi-step approach, often starting from a readily available ribonucleoside. The key challenge is the stereoselective deoxygenation at the 2' and 3' positions of the ribose ring.

A common strategy involves the formation of a 2',3'-didehydro-2',3'-dideoxy intermediate, which can then be reduced to the desired dideoxynucleoside.[13]

Illustrative Synthetic Pathway

The following diagram outlines a representative synthetic route, highlighting the key transformations.

Caption: Generalized synthetic scheme for 2,6-diamino-2',3'-dideoxyadenosine.

Experimental Protocol: Synthesis of 2,6-Diamino-9-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)purine

This protocol is adapted from established literature procedures.[13]

-

Starting Material: 2-amino-6-chloro-9-(2,3-dideoxy-β-D-erythro-pent-2-enofuranosyl)purine.

-

Reaction Vessel: A steel pressure vessel is charged with the starting material (e.g., 85 mg, 0.31 mmol).

-

Reagent: A saturated solution of ammonia in methanol (8 mL) is added.

-

Reaction Conditions: The vessel is sealed and heated in an oil bath at 90°C for 36 hours.

-

Work-up: After cooling, the solvent is evaporated under reduced pressure.

-

Purification: The residue is purified by chromatography to yield the 2,6-diaminopurine analogue. This reaction may also yield byproducts such as the 2-amino-6-methoxy derivative, which need to be separated.[13]

-

Subsequent Hydrogenation: The resulting didehydro-dideoxy compound can then be subjected to catalytic hydrogenation to yield the final 2,6-diamino-2',3'-dideoxyadenosine.[13]

Self-Validation Note: The success of each step is typically monitored by Thin Layer Chromatography (TLC) and the final product structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

Diamino-dideoxyadenosine nucleosides have demonstrated potent activity against retroviruses, most notably HIV.[12] Their mechanism of action is multifaceted, leveraging both direct inhibition and metabolic activation.

Mechanism of HIV Reverse Transcriptase Inhibition

The primary mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT).[11]

-

Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the host cell where it is phosphorylated by cellular kinases to its active triphosphate form.

-

Competitive Inhibition: The resulting triphosphate analog competes with the natural substrate, deoxyadenosine triphosphate (dATP) or deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain.

-

Chain Termination: Once incorporated by the viral RT, the lack of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[6]

Caption: Mechanism of action for diamino-dideoxyadenosine nucleosides.

The Prodrug Aspect: Role of Adenosine Deaminase

A crucial aspect of the pharmacology of these compounds is their interaction with adenosine deaminase (ADA). ADA can deaminate the 2,6-diaminopurine base, converting it to a guanine analog.[10][11]

-

DAPD to DXG: For example, (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by ADA to form (-)-β-D-dioxolane guanine (DXG).[11] In cellular assays, only the triphosphate of DXG is detected, indicating that DAPD functions as a prodrug for the guanosine analog.[11]

-

Metabolic Conversion: This enzymatic conversion is highly efficient. For instance, 2,6-diaminopurinedeoxyriboside (DAPdR) is readily converted to deoxyguanosine by adenosine deaminase.[10] This leads to a significant increase in intracellular dGTP levels, which in itself can be cytotoxic and contribute to the overall therapeutic effect.[10]

This dual mechanism—acting as an adenosine analog and being converted to a guanosine analog—can broaden the compound's activity and potentially overcome some forms of drug resistance.

Structure-Activity Relationships (SAR)

The biological activity of diamino-dideoxyadenosine nucleosides is highly dependent on their molecular structure. SAR studies have provided valuable insights for optimizing their therapeutic potential.

| Modification Site | Structural Change | Impact on Anti-HIV Activity | Reference |

| Purine Base | 2,6-diaminopurine vs. 6-aminopurine (adenine) | 2,6-diamino often shows potent activity, can act as a prodrug. | [12] |

| Sugar Moiety (3'-position) | 3'-azido group | Potent and selective activity observed. | [12] |

| Sugar Moiety (3'-position) | 3'-fluoro group | Potent and selective activity observed. | [12] |

| Sugar Moiety (Stereochemistry) | Arabinoside or 2'-deoxyxyloside | Devoid of antiretroviral activity. | [12] |

| Purine Base (Substitutions) | 2-amino-6-fluoro | Showed significant cytotoxicity. | [13] |

Key Insights from SAR:

-

The 2',3'-dideoxy scaffold is critical: Modifications that deviate from the dideoxyribose structure, such as arabinosides, abrogate anti-HIV activity.[12] This underscores the importance of the sugar conformation for interaction with HIV reverse transcriptase.

-

Substitutions at the 3'-position are well-tolerated: The addition of small, electronegative groups like azido or fluoro at the 3'-position can lead to potent and selective inhibitors.[12]

-

The 2-amino group is a key modulator: The presence of the 2-amino group not only influences binding but also enables the prodrug strategy via adenosine deaminase. The rate of this conversion and the subsequent activity of the guanine analog are critical determinants of the overall efficacy.[11][12]

Pharmacological Profile and Development Challenges

While diamino-dideoxyadenosine nucleosides have shown significant promise in vitro, their development into clinical drugs faces several hurdles common to nucleoside analogs.

-

Metabolic Stability: The susceptibility to deamination by ADA can be a double-edged sword. While it enables a prodrug approach, rapid conversion can alter the intended pharmacological profile.[12] Co-administration with ADA inhibitors like deoxycoformycin has been explored to modulate this effect.[12]

-

Toxicity: Like many NRTIs, toxicity is a concern. Inhibition of host DNA polymerases, particularly mitochondrial DNA polymerase gamma, can lead to adverse effects.[11] However, some analogs like DXG have shown weak inhibition of human DNA polymerases and low mitochondrial toxicity at therapeutic concentrations.[11]

-

Phosphorylation Efficiency: The conversion of the nucleoside to its active triphosphate form is dependent on cellular kinases. The efficiency of this phosphorylation cascade can vary between cell types and impact the drug's potency.

Future Perspectives and Conclusion

The discovery and development of diamino-dideoxyadenosine nucleosides represent a significant chapter in the story of antiviral drug discovery. These compounds exemplify a rational design approach, combining a proven antiviral scaffold (the dideoxy sugar) with a strategically modified nucleobase (2,6-diaminopurine) that imparts unique biological properties.

The key takeaways for drug development professionals are:

-

The Power of Prodrugs: The enzymatic conversion of diaminopurine to guanine analogs is a powerful strategy to enhance activity and potentially circumvent resistance.

-

SAR-Guided Optimization: The structure-activity relationships highlight the stringent structural requirements for potent activity and provide a roadmap for designing next-generation inhibitors with improved efficacy and safety profiles.

-

Continuing Relevance: While many NRTIs are now in clinical use, the emergence of drug-resistant viral strains necessitates continued research into novel nucleoside analogs. The principles learned from the study of diamino-dideoxyadenosine nucleosides remain highly relevant for the development of future antiviral and anticancer agents.

Further research may focus on creating analogs with optimized metabolic stability, enhanced phosphorylation efficiency, and greater selectivity for viral enzymes over host polymerases. The rich chemistry and pharmacology of this compound class ensure that it will remain a topic of interest for medicinal chemists and virologists for years to come.

References

- Title: Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC - NIH Source: National Institutes of Health URL

- Title: Review of α-nucleosides: from discovery, synthesis to properties and potential applications Source: Royal Society of Chemistry URL

- Title: Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH Source: National Institutes of Health URL

- Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC Source: National Institutes of Health URL

- Title: Formation of a Diimino-Imidazole Nucleoside From 2'-deoxyguanosine by Singlet Oxygen Generated by Methylene Blue Photooxidation - PubMed Source: PubMed URL

- Title: 2,6-Diaminopurinedeoxyriboside as a Prodrug of Deoxyguanosine in L1210 Cells - PubMed Source: PubMed URL

- Title: Synthesis and Biological Activity of the Mono- and Diamino Analogues of 2′-Deoxyadenosine, Cordycepin, 9-(3-Deoxy-α-D-Threo-Pentofuranosyl)

- Title: Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2 Source: Journal of Biological Chemistry URL

- Title: Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed Source: PubMed URL

- Title: Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)

- Title: Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed Source: PubMed URL

- Title: Adenosine deaminase: structure–activity relationships and harnessing biocatalysis to access purine nucleoside analogues - Research Explorer The University of Manchester Source: The University of Manchester URL

- Title: (PDF)

- Title: Nucleosides & Amidites: Building Blocks of DNA & RNA - kbDNA Source: kbDNA URL

- Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI Source: MDPI URL

- Title: Syntheses of derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-D-erythro-hexose (purpurosamine C), a component of gentamycin C1a - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

- Title: Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2' - PubMed Source: PubMed URL

- Title: and Diamino Analogues of 2′-Deoxyadenosine, Cordycepin, 9-(3-Deoxy-α-D-Threo-P Source: Taylor & Francis Online URL

- Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups | Organic Letters Source: ACS Publications URL

- Title: Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - MDPI Source: MDPI URL

- Title: Synthesis and Antiviral Activity of Novel Fluorinated 2′,3′‐Dideoxynucleosides Source: Wiley Online Library URL

- Title: Potent and selective activity of 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside, 3' - PubMed Source: PubMed URL

- Title: Nucleo(s)

- Title: A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PubMed Source: PubMed URL

- Title: 5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity - PubMed Source: PubMed URL

- Title: Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC - NIH Source: National Institutes of Health URL

-

Title: Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - YouTube Source: YouTube URL: [Link]

- Title: Structure-based design, synthesis, and structure-activity relationship studies of novel non-nucleoside adenosine deaminase inhibitors - PubMed Source: PubMed URL

-

Title: Biochemistry | Adenosine Deaminase Deficiency: How Does dATP Accumulate? - YouTube Source: YouTube URL: [Link]

- Title: Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties - MDPI Source: MDPI URL

- Title: (PDF)

- Title: Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed Source: PubMed URL

- Title: 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)

- Title: Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks - NIH Source: National Institutes of Health URL

- Source: drugdesign.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nucleo(s)tide metabolism as basis for drug development; the Anne Simmonds award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-Diaminopurinedeoxyriboside as a prodrug of deoxyguanosine in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent and selective activity of 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside, 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside, and 3'-fluoro-2',3'-dideoxyguanosine against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. faculty.fiu.edu [faculty.fiu.edu]

A Senior Application Scientist's Guide to the Enzymatic Phosphorylation of 2,3'-Diamino-2',3'-dideoxyadenosine in Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Activation Step for a Novel Nucleoside Analog